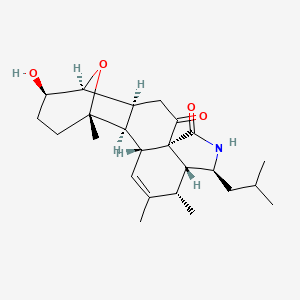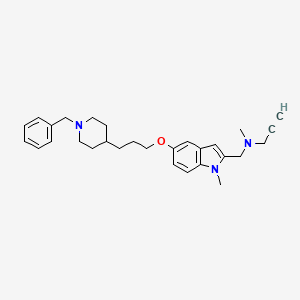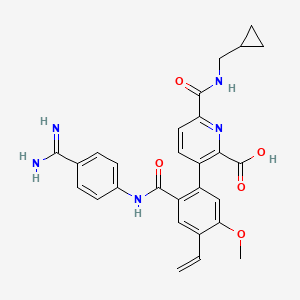
アボラルスタット
説明
Avoralstat is a small molecule inhibitor primarily known for its role in inhibiting the enzyme kallikrein-related peptidase B1. It has been investigated for its potential in treating hereditary angioedema, a rare genetic disorder characterized by recurrent episodes of severe swelling. More recently, Avoralstat has gained attention for its potential to inhibit the transmembrane serine protease 2, which is involved in the entry of the SARS coronavirus 2 into human cells .
科学的研究の応用
Avoralstat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting enzymes involved in various biological processes, such as inflammation and blood coagulation.
Medicine: Explored for its potential in treating hereditary angioedema and as a prophylactic agent against SARS coronavirus 2 infection.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmaceutical research
作用機序
Avoralstat is a potent small-molecule oral plasma kallikrein inhibitor . It has been used in trials studying the prevention of Hereditary Angioedema (HAE) .
Target of Action
Avoralstat primarily targets the Transmembrane Serine Protease 2 (TMPRSS2), a human protease required for SARS-CoV-2 viral entry . It is also a clinically tested Kallikrein-related B1 inhibitor .
Mode of Action
Avoralstat interacts with its targets by inhibiting their activity. It inhibits TMPRSS2 in biochemical and cell infection assays . As a Kallikrein-related B1 inhibitor, it prevents the release of bradykinin, a peptide that causes blood vessels to dilate.
Biochemical Pathways
The inhibition of TMPRSS2 by Avoralstat affects the entry and replication of SARS-CoV-2 in human airway epithelial cells . By inhibiting Kallikrein-related B1, it impacts the Kallikrein-Kinin system, which plays a key role in inflammation and blood pressure regulation .
Pharmacokinetics
The elimination of Avoralstat is bi-exponential with a terminal half-life of 12-31 hours .
Result of Action
Avoralstat’s action results in the inhibition of SARS-CoV-2 entry and replication in human airway epithelial cells . In an in vivo proof of principle, Avoralstat significantly reduced lung tissue titers and mitigated weight loss when administered prophylactically to mice susceptible to SARS-CoV-2 .
生化学分析
Biochemical Properties
Avoralstat is known to interact with the human protease Transmembrane Serine Protease 2 (TMPRSS2), which is required for SARS-CoV-2 viral entry . Avoralstat inhibits TMPRSS2 in biochemical and cell infection assays .
Cellular Effects
Avoralstat has been shown to inhibit SARS-CoV-2 entry and replication in human airway epithelial cells . This suggests that Avoralstat can influence cell function by mitigating viral entry or replication.
Molecular Mechanism
Avoralstat exerts its effects at the molecular level by inhibiting the activity of TMPRSS2, a human serine protease . This inhibition prevents the priming of the spike glycoprotein found on the surface of all coronaviruses, thereby preventing viral entry .
Dosage Effects in Animal Models
In animal models, Avoralstat has been shown to significantly reduce lung tissue titers and mitigate weight loss when administered prophylactically to mice susceptible to SARS-CoV-2 . This indicates that the effects of Avoralstat can vary with different dosages.
Transport and Distribution
Avoralstat is orally bioavailable, which could facilitate its distribution within the body .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Avoralstat involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods: Industrial production of Avoralstat follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure the consistency and safety of the produced compound .
化学反応の分析
Types of Reactions: Avoralstat undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
類似化合物との比較
PCI-27483: Another inhibitor of kallikrein-related peptidase B1, used in similar therapeutic applications.
Antipain: A protease inhibitor with a broader spectrum of activity, including inhibition of kallikrein-related peptidase B1.
Soybean Trypsin Inhibitor: A natural inhibitor of serine proteases, including kallikrein-related peptidase B1.
Uniqueness of Avoralstat: Avoralstat stands out due to its oral bioavailability, making it a convenient option for patients. Its dual role in inhibiting both kallikrein-related peptidase B1 and transmembrane serine protease 2 highlights its potential in treating hereditary angioedema and preventing SARS coronavirus 2 infection .
特性
IUPAC Name |
3-[2-[(4-carbamimidoylphenyl)carbamoyl]-4-ethenyl-5-methoxyphenyl]-6-(cyclopropylmethylcarbamoyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O5/c1-3-16-12-21(26(34)32-18-8-6-17(7-9-18)25(29)30)20(13-23(16)38-2)19-10-11-22(33-24(19)28(36)37)27(35)31-14-15-4-5-15/h3,6-13,15H,1,4-5,14H2,2H3,(H3,29,30)(H,31,35)(H,32,34)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWMKPVJGGWGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C)C(=O)NC2=CC=C(C=C2)C(=N)N)C3=C(N=C(C=C3)C(=O)NCC4CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918407-35-9 | |
| Record name | Avoralstat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918407359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avoralstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12120 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(2-((4-Carbamimidoylphenyl)carbamoyl)-4-ethenyl-5-methoxyphenyl)-6-((cyclopropylmethyl)carbamoyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AVORALSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX17773O15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


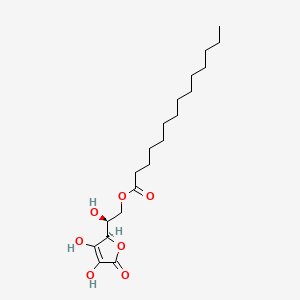
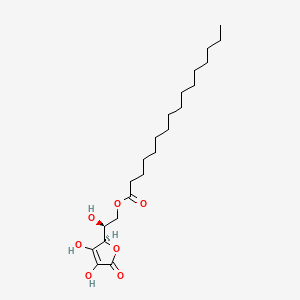
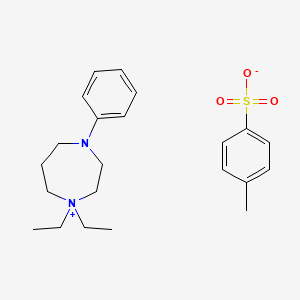
![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)
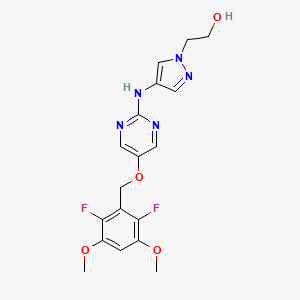
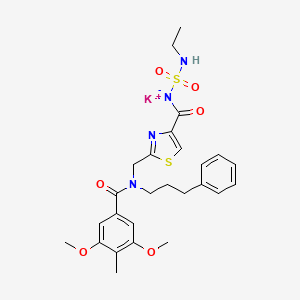
![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)



![(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione](/img/structure/B605643.png)
